2,2'-Dichloroazoxybenzene
CAS No.: 13556-84-8
Cat. No.: VC20980067
Molecular Formula: C12H8Cl2N2O
Molecular Weight: 267.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13556-84-8 |
|---|---|
| Molecular Formula | C12H8Cl2N2O |
| Molecular Weight | 267.11 g/mol |
| IUPAC Name | (2-chlorophenyl)-(2-chlorophenyl)imino-oxidoazanium |
| Standard InChI | InChI=1S/C12H8Cl2N2O/c13-9-5-1-3-7-11(9)15-16(17)12-8-4-2-6-10(12)14/h1-8H |
| Standard InChI Key | NKUNBLUACJUHOA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2Cl)[O-])Cl |
| Canonical SMILES | C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2Cl)[O-])Cl |
Introduction
2,2'-Dichloroazoxybenzene is a chemical compound with the molecular formula C12H8Cl2N2O. It belongs to the class of azoxybenzenes, which are known for their unique chemical properties and reactivity. This compound is of interest in various fields of chemistry due to its potential applications in synthesis and its role in understanding chemical reactions.
Synthesis and Preparation
The synthesis of 2,2'-Dichloroazoxybenzene typically involves the oxidation of 2,2'-dichlorohydrazobenzene. This process can be achieved through various methods, including the use of oxidizing agents such as nitric acid or peroxides.
Synthesis Pathway:
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Starting Material: 2,2'-Dichlorohydrazobenzene
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Oxidation Reaction: Use of an oxidizing agent to convert the hydrazo group to an azoxy group.
Chemical Reactions and Applications
2,2'-Dichloroazoxybenzene participates in various chemical reactions due to its reactive azoxy group. It can undergo reduction, cleavage, and substitution reactions, making it useful in organic synthesis.
| Reaction Type | Description |
|---|---|
| Reduction | Conversion of azoxy to hydrazo or amino groups |
| Cleavage | Breakdown of the azoxy group to form nitro or nitroso compounds |
| Substitution | Replacement of chlorine atoms with other functional groups |
Research Findings and Applications
Research on 2,2'-Dichloroazoxybenzene has focused on its chemical properties and potential applications in organic synthesis. Its ability to participate in various reactions makes it a valuable intermediate in the synthesis of complex organic compounds.
Recent Studies:
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Photocatalytic Applications: While not directly related to 2,2'-Dichloroazoxybenzene, similar azo compounds have been explored for their photocatalytic properties, highlighting the potential of azoxybenzenes in this area.
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Synthetic Intermediates: The compound's reactivity makes it useful as an intermediate in the synthesis of other organic compounds.
Safety and Handling
Handling 2,2'-Dichloroazoxybenzene requires caution due to its potential reactivity and toxicity. Proper safety protocols, including the use of protective equipment and ventilation, are essential when working with this compound.
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